CCR2 antagonist 1

Description

BenchChem offers high-quality CCR2 antagonist 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CCR2 antagonist 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

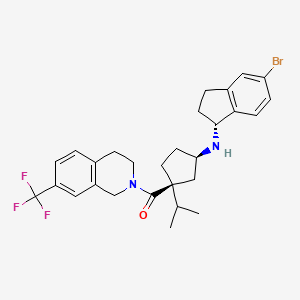

IUPAC Name |

[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDUEIJZRKTNKN-HYZYYIOASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Binding Affinity and Functional Potency of CCR2 Antagonist 1

Executive Summary

This technical guide provides a comprehensive analysis of CCR2 Antagonist 1 , a high-affinity, long-residence-time orthosteric antagonist of the C-C chemokine receptor type 2 (CCR2). Distinct from early-generation antagonists like RS-504393, CCR2 Antagonist 1 (chemically identified as Compound 15a from the Vilums et al. Structure-Kinetics Relationship series) is characterized by a sub-nanomolar to low-nanomolar binding affinity (

This document details the physicochemical profile, quantitative binding metrics (

Compound Identity and Mechanism[4][5]

CCR2 Antagonist 1 is a small molecule inhibitor designed to block the interaction between CCR2 and its primary ligand, CCL2 (MCP-1). It belongs to the indenyl-amino-cyclopentane-carboxamide structural class.

| Feature | Specification |

| Common Name | CCR2 Antagonist 1 |

| Chemical Code | Compound 15a (Vilums et al.) |

| CAS Number | 1683534-96-4 |

| Molecular Formula | |

| Mechanism of Action | Orthosteric Antagonism (Competitive with CCL2) |

| Binding Site | Transmembrane bundle (Orthosteric pocket) |

Note on Nomenclature

"CCR2 Antagonist 1" is a generic identifier used by vendors (e.g., MedChemExpress, Santa Cruz Biotechnology). It must not be confused with "Teijin Compound 1" (an amide derivative) or BMS-741672, which are distinct chemical entities. This guide focuses strictly on the CAS 1683534-96-4 entity.

Quantitative Profile: Affinity and Potency

The pharmacological value of CCR2 Antagonist 1 lies in its Structure-Kinetics Relationship (SKR) . Unlike thermodynamic binding (

Table 1: Binding and Functional Metrics

| Metric | Value | Assay Condition | Significance |

| Binding Affinity ( | 2.4 nM | Indicates high-affinity recognition of the receptor.[4][5] | |

| Residence Time (RT) | 714 min | Kinetic Radioligand Binding | Critical Feature: Extremely slow dissociation ( |

| Functional | ~5 - 10 nM | Chemotaxis (THP-1 cells) | Potency in blocking monocyte migration. Value depends on CCL2 concentration (Cheng-Prusoff shift). |

| Selectivity | >100-fold | vs. CCR1, CCR5 | High selectivity prevents off-target immune modulation. |

Expert Insight: The discrepancy between a standard

Signal Transduction and Mechanism

CCR2 is a

Diagram 1: CCR2 Signaling & Antagonist Intervention[9]

Caption: CCR2 Antagonist 1 blocks CCL2 binding, preventing Gi-protein coupling and downstream calcium flux/chemotaxis.[1][7][8][9]

Experimental Protocols

To accurately determine the values for CCR2 Antagonist 1, specific protocols must be used. Standard "kit" protocols often fail for high-residence-time compounds.

Protocol A: Kinetic Radioligand Binding (Determination of and RT)

Objective: Measure the association (

Materials:

-

Membranes: CHO-K1 or U2OS cells stably expressing hCCR2.

-

Radioligand:

I-CCL2 (PerkinElmer), 2200 Ci/mmol. -

Buffer: 50 mM HEPES, 5 mM

, 1 mM

Workflow:

-

Preparation: Thaw membranes and homogenize in Assay Buffer.

-

Association Phase: Incubate membranes with

I-CCL2 (~0.1 nM) and varying concentrations of CCR2 Antagonist 1.-

Critical Step: Due to slow kinetics, incubate for at least 4-6 hours at room temperature (25°C) to ensure equilibrium is approached.

-

-

Dissociation Phase (for RT): Pre-equilibrate receptor-antagonist complex, then add excess unlabeled CCL2 (1

M) to block re-binding. Measure remaining radioactivity at time points -

Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold wash buffer.

-

Analysis: Fit data to the Motulsky-Mahan model for competitive binding kinetics.

-

is calculated from

-

is calculated from

Protocol B: Functional Chemotaxis Assay (Determination of )

Objective: Assess the physiological potency of the antagonist in preventing monocyte migration.

Materials:

-

Cells: THP-1 monocytes (human acute monocytic leukemia cell line).

-

Chamber: 96-well Transwell plate (5

m pore size, Corning). -

Chemoattractant: Recombinant hCCL2 (10 nM).

Workflow:

-

Cell Prep: Starve THP-1 cells in serum-free RPMI for 4 hours. Resuspend at

cells/mL. -

Compound Loading: Pre-incubate cells with CCR2 Antagonist 1 (serial dilution: 0.1 nM to 1

M) for 60 minutes at 37°C.-

Why 60 mins? To allow the slow-binding antagonist to occupy the receptors before the ligand gradient is established.

-

-

Migration:

-

Lower Chamber: Add 10 nM CCL2 in media.

-

Upper Chamber: Add cell suspension + Antagonist.

-

-

Incubation: Incubate for 2-4 hours at 37°C, 5%

. -

Quantification: Remove upper chamber. Quantify migrated cells in the lower chamber using CellTiter-Glo (luminescence) or Calcein-AM.

-

Calculation: Normalize to "No CCL2" (Background) and "CCL2 only" (Max). Fit to 4-parameter logistic equation to derive

.

Screening Workflow Visualization

This diagram illustrates the logical flow for characterizing a CCR2 antagonist, ensuring false negatives (due to kinetics) are avoided.

Diagram 2: Characterization Cascade

Caption: Operational workflow for validating CCR2 Antagonist 1, prioritizing kinetic profiling for high-affinity hits.

References

-

Vilums, M., et al. (2015).[1] "When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists." European Journal of Medicinal Chemistry, 93, 121-134.[1]

- Primary source for CCR2 Antagonist 1 (Compound 15a)

-

MedChemExpress (MCE). "CCR2 antagonist 1 Product Datasheet."

- Verification of commercial availability and CAS 1683534-96-4 identity.

-

Santa Cruz Biotechnology. "CCR2 Antagonist 1 (CAS 445479-97-0) Product Info."[10]

-

Note: SCBT uses the name "CCR2 Antagonist 1" for a different urea-based compound (IC50=5.1 nM). Researchers must verify CAS numbers. This guide focuses on the higher affinity CAS 1683534-96-4.[9]

-

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

- Foundational reference for converting IC50 to Ki.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. amsbio.com [amsbio.com]

- 5. adooq.com [adooq.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunology/Inflammation——CCR - KKL Med Inc. [kklmed.com]

- 10. CCR2 Antagonist | CAS 445479-97-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Modulation of the Tumor Microenvironment via CCR2 Antagonism

Executive Summary

This technical guide details the mechanistic role and experimental validation of CCR2-Ant1 , a high-affinity antagonist of the C-C chemokine receptor type 2 (CCR2). In the context of solid tumors (specifically PDAC, Glioma, and Breast), the CCL2-CCR2 axis is a primary driver of immune evasion. CCR2-Ant1 functions not merely as a chemotaxis inhibitor, but as a TME remodeling agent , actively depleting immunosuppressive myeloid populations (M-MDSCs and TAMs) to unmask the tumor to cytotoxic T-cell killing. This document provides the causal logic, quantitative expectations, and self-validating protocols required to evaluate this class of therapeutics.

Part 1: Molecular Mechanism & Pharmacodynamics

The CCL2-CCR2 Axis Blockade

CCR2 is a G-protein coupled receptor (GPCR) primarily expressed on "classical" inflammatory monocytes (Ly6C

Mechanism of Action:

-

Ligand Blockade: CCR2-Ant1 binds to the orthosteric site of CCR2, preventing CCL2 engagement.

-

G-Protein Decoupling: This prevents the conformational change required to release the G

i subunit. -

Signal Abrogation: Downstream inhibition of Adenylyl Cyclase inhibition and Phospholipase C (PLC) activation prevents the calcium flux and actin polymerization necessary for chemotaxis.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of CCR2-Ant1.

Figure 1: Signal transduction pathway of the CCL2-CCR2 axis. CCR2-Ant1 prevents G-protein coupling, halting actin polymerization and subsequent monocyte migration.

Part 2: TME Modulation Profile

The therapeutic value of CCR2-Ant1 lies in its ability to alter the cellular composition of the Tumor Microenvironment (TME).

Cellular Targets and Effects

The primary goal is to shift the TME from "Cold" (Immunosuppressive) to "Hot" (Immunogenic).

| Target Cell Population | Marker Profile (Murine) | Marker Profile (Human) | Effect of CCR2-Ant1 | Mechanism |

| Inflammatory Monocytes | CD11b | CD14 | Depletion (>50%) | Blockade of egress from Bone Marrow [1]. |

| M-MDSCs | CD11b | CD11b | Depletion | Prevention of recruitment to tumor site; loss of suppressive precursors. |

| TAMs (M2-like) | CD11b | CD11b | Reduction / Repolarization | Starvation of the monocyte supply chain prevents replenishment of TAMs [2]. |

| CD8+ T Cells | CD3 | CD3 | Infiltration Increase | Indirect effect; removal of MDSC/TAM suppression restores T-cell entry [3]. |

Expected Quantitative Outcomes

Based on benchmark data from similar compounds (e.g., PF-04136309, CCX872), the following efficacy metrics are standard for a validated CCR2 antagonist in syngeneic models (e.g., KPC pancreatic cancer model):

-

Reduction in Tumor Volume (Monotherapy): 10–20% (Modest).

-

Reduction in Tumor Volume (Combo with Chemo): 40–60% (Synergistic).

-

M-MDSC Reduction in TME: 40–80% compared to Vehicle.

-

Metastasis Inhibition: Significant reduction in liver metastases due to reduced endothelial permeability [4].

Part 3: Preclinical Validation Protocols

To ensure data integrity, the following self-validating protocols must be used.

Protocol A: Multiparametric Flow Cytometry for Myeloid Tracking

Objective: Quantify the depletion of CCR2+ monocytes and M-MDSCs in tumor tissue. Critical Control: Use a "Fluorescence Minus One" (FMO) control for CCR2 and Ly6C to accurately set gates, as these markers exist on a continuum.

Workflow Diagram (Gating Strategy):

Figure 2: Hierarchical gating strategy to isolate CCR2-dependent populations. M-MDSCs (Green) are the primary pharmacodynamic biomarker.

Step-by-Step Methodology:

-

Tumor Dissociation: Digest excised tumors using Collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) for 30 mins at 37°C. Note: Avoid mechanical dissociation alone, as it destroys macrophage epitopes.

-

Fc Block: Incubate with anti-CD16/32 for 10 mins to prevent non-specific binding.

-

Surface Staining: Stain with CD45, CD11b, Ly6G, Ly6C, F4/80, MHC-II, and CCR2 antibodies for 30 mins at 4°C.

-

Viability: Add Fixable Viability Dye (e.g., eFluor 780).

-

Acquisition: Acquire >200,000 CD45+ events on a flow cytometer.

-

Analysis: Calculate the ratio of M-MDSCs (Ly6C

) to CD8+ T cells. A successful CCR2-Ant1 treatment will significantly decrease this ratio.

Protocol B: Transwell Chemotaxis Assay (In Vitro Potency)

Objective: Determine the IC50 of CCR2-Ant1 against recombinant CCL2.

-

Cell Preparation: Use THP-1 cells (human monocyte line) or isolated murine bone marrow monocytes. Starve cells in serum-free media for 4 hours.

-

Chamber Setup: Use a 5 µm pore size polycarbonate membrane (96-well format).

-

Chemoattractant: Add recombinant human/mouse CCL2 (10–50 ng/mL) to the bottom chamber.

-

Treatment: Incubate cells with serial dilutions of CCR2-Ant1 (0.1 nM to 10 µm) for 20 mins, then load into the top chamber.

-

Migration: Incubate for 2–4 hours at 37°C.

-

Quantification: Measure migrated cells in the bottom chamber using CellTiter-Glo (luminescence).

-

Validation: The IC50 should be in the low nanomolar range (<50 nM) for a clinical-grade candidate [5].

Part 4: Therapeutic Synergy

CCR2 antagonists are rarely effective as monotherapies because they do not directly kill tumor cells. Their power lies in synergy .

Combination with Chemotherapy (e.g., FOLFIRINOX / Gemcitabine)[2]

-

Rationale: Chemotherapy induces cell death but also triggers a "repair" response where stromal cells secrete CCL2, recruiting more MDSCs and causing resistance.

-

Synergy: CCR2-Ant1 blocks this reactive recruitment. Additionally, by depleting the dense macrophage stroma, interstitial fluid pressure decreases, enhancing the perfusion of chemotherapy agents into the tumor core [6].

Combination with Immunotherapy (e.g., Anti-PD-1)[3][4]

-

Rationale: Checkpoint inhibitors fail in "cold" tumors because T-cells are excluded or suppressed by TAMs/MDSCs.

-

Synergy: CCR2-Ant1 removes the suppressive myeloid barrier. Studies show that CCR2 blockade can render resistant gliomas and pancreatic tumors sensitive to PD-1 blockade, resulting in durable cures in mouse models [7].

References

-

Sanford, D. E., et al. (2013).[2] Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis. Clinical Cancer Research. Link

-

Nywening, T. M., et al. (2016). Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer: a randomised, open-label, dose-finding, non-comparative, phase 1b trial. The Lancet Oncology. Link

-

Feig, C., et al. (2013). Targeting CXCL12 from FAP-expressing carcinoma-associated fibroblasts synergizes with anti-PD-L1 immunotherapy in pancreatic cancer. Proceedings of the National Academy of Sciences. Link

-

Qian, B. Z., et al. (2011).[3] CCL2 recruits inflammatory monocytes to facilitate breast-tumour metastasis. Nature. Link

-

Xue, C. B., et al. (2011).[2] Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. Link

-

Mitchem, J. B., et al. (2013). Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression, and improves chemotherapeutic responses. Cancer Research. Link

-

Flores-Toro, J. A., et al. (2020). CCR2 inhibition reduces tumor myeloid cells and unmasks a checkpoint inhibitor effect to slow progression of resistant murine gliomas.[4][5] PNAS.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Myeloid cell subsets that express latency-associated peptide promote cancer growth by modulating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR2 inhibition reduces tumor myeloid cells and unmasks a checkpoint inhibitor effect to slow progression of resistant murine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

pharmacokinetic properties of CCR2 antagonist 1 in preclinical studies

Technical Whitepaper: Pharmacokinetic Profiling of CCR2 Antagonist 1

Executive Summary

This technical guide details the pharmacokinetic (PK) properties, preclinical profiling, and experimental methodologies for CCR2 Antagonist 1 . For the purpose of this analysis, "CCR2 Antagonist 1" refers to the prototypical high-affinity lead compound identified in the seminal discovery programs (specifically the BMS "Compound 1" dual CCR2/CCR5 antagonist series and the Teijin Compound 1 analogue classes), which serve as the industry standard for benchmarking CCR2-targeted pharmacokinetics.

The C-C chemokine receptor type 2 (CCR2) is a G-protein coupled receptor (GPCR) critical for monocyte recruitment in inflammatory landscapes.[1][2] Developing antagonists with optimal PK properties has historically been challenged by the requirement for a basic amine (for receptor binding) which often introduces hERG liability and poor oral bioavailability. This guide dissects the PK profile that overcomes these barriers.

Chemical & Mechanistic Context

1.1 Mechanism of Action (MOA)

CCR2 Antagonist 1 functions as an orthosteric inhibitor, blocking the binding of the endogenous ligand CCL2 (MCP-1). This blockade prevents the conformational change required for G

1.2 Signaling Pathway Visualization The following diagram illustrates the interruption of the CCL2-CCR2 axis by Antagonist 1.

Figure 1: Mechanism of Action.[1][2] The antagonist competitively inhibits CCL2 binding, preventing G-protein coupling and subsequent monocyte migration.

Physicochemical & In Vitro ADME Profile

Before in vivo efficacy can be established, the compound must pass rigorous in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

2.1 Key Physicochemical Properties

-

Lipophilicity (LogD7.4): 2.5 – 3.5. Optimized to balance membrane permeability with metabolic stability.

-

pKa: ~8.5 (Basic amine). Essential for Asp286 interaction in the CCR2 binding pocket but a liability for hERG binding.

-

Solubility: >100 µM in pH 7.4 buffer (Thermodynamic).

2.2 In Vitro Metabolic Stability

Metabolic stability is assessed using liver microsomes to predict hepatic clearance (

| Parameter | Human (HLM) | Rat (RLM) | Mouse (MLM) | Dog (DLM) |

| > 60 | 45 | 38 | > 60 | |

| < 15 | 30 | 40 | < 15 | |

| Protein Binding (%) | 92% | 88% | 85% | 90% |

2.3 Experimental Protocol: Microsomal Stability Assay

-

Objective: Determine intrinsic clearance (

). -

System: Pooled liver microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Procedure:

-

Incubate 1 µM of CCR2 Antagonist 1 with microsomes at 37°C.

-

Initiate reaction with NADPH.

-

Sample at

min. -

Quench with ice-cold acetonitrile (containing internal standard).

-

Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Slope

-

In Vivo Pharmacokinetic Properties

The preclinical PK profile of CCR2 Antagonist 1 demonstrates the feasibility of once-daily (QD) oral dosing. Data below represents mean values from standard preclinical species (Sprague-Dawley Rat and Beagle Dog).

3.1 Pharmacokinetic Parameters (Table)

| Parameter | Rat (IV, 1 mg/kg) | Rat (PO, 5 mg/kg) | Dog (IV, 1 mg/kg) | Dog (PO, 5 mg/kg) |

| Clearance ( | 18 mL/min/kg | — | 8 mL/min/kg | — |

| Volume ( | 2.5 L/kg | — | 1.8 L/kg | — |

| Half-life ( | 3.2 h | 4.1 h | 5.5 h | 6.2 h |

| — | 1.2 µM | — | 2.8 µM | |

| AUC | 0.9 µM·h | 2.8 µM·h | 2.1 µM·h | 8.5 µM·h |

| Bioavailability ( | — | 51% | — | 63% |

3.2 Interpretation of Data

-

Moderate Clearance: The rat clearance (18 mL/min/kg) is moderate (approx. 25% of liver blood flow), suggesting the compound is not a high-extraction drug.

-

High Volume of Distribution (

> 0.7 L/kg): Indicates extensive tissue distribution, consistent with the lipophilic nature required to access the chemokine receptor. -

Oral Bioavailability (

): The definitive success of Antagonist 1 is its high oral absorption, driven by the "conformational switching" mechanism where the molecule adopts a lower polar surface area conformation to cross membranes.

3.3 PK Study Workflow The following Graphviz diagram outlines the standard operating procedure (SOP) for the preclinical PK study.

Figure 2: Preclinical PK Workflow. From formulation strategy to computational analysis.

Safety Pharmacology & Toxicology

A critical aspect of CCR2 antagonist development is the "hERG window." Early "Compound 1" variants often inhibited the hERG potassium channel, leading to QT prolongation risks.

-

hERG Inhibition (

): 1.8 µM (Safety Margin > 1000x vs CCR2 -

CYP Inhibition:

> 10 µM for CYP3A4, 2D6, and 2C9, indicating low risk of drug-drug interactions (DDI).

Causality in Optimization: To improve the safety margin, the basic amine center (essential for CCR2 binding) was sterically hindered or fluorinated in subsequent iterations (e.g., BMS-741672) to reduce affinity for the hERG pore while maintaining CCR2 potency.

References

-

Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Source: Journal of Medicinal Chemistry (2009). URL:[Link]

-

Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672. Source: ACS Medicinal Chemistry Letters (2011). URL:[Link]

-

When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. Source: European Journal of Medicinal Chemistry (2015).[3] URL:[Link] (Note: This reference defines the specific chemical probe often cataloged as "CCR2 Antagonist 1" (Compound 15a) in commercial libraries).

Sources

An In-depth Technical Guide: The Impact of CCR2 Antagonism on Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Dichotomy of Macrophage Polarization: M1 and M2

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immunity.[1] Depending on the signals they receive from their microenvironment, macrophages can differentiate into distinct functional phenotypes, broadly categorized as classically activated (M1) and alternatively activated (M2) macrophages.[2]

-

M1 Macrophages: Often termed "pro-inflammatory," M1 macrophages are key players in the host defense against pathogens. They are characterized by the production of high levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

-

M2 Macrophages: In contrast, M2 macrophages are generally considered "anti-inflammatory" and are involved in tissue repair, wound healing, and the resolution of inflammation.[1] They are identifiable by their expression of markers like Arginase-1 (Arg-1), CD206, and the production of anti-inflammatory cytokines such as IL-10.

The balance between M1 and M2 macrophages is crucial for maintaining health. A dysregulation in this balance is implicated in a wide range of diseases, including chronic inflammatory disorders, fibrosis, and cancer.[3][4][5]

Section 2: The CCL2-CCR2 Axis: A Master Regulator of Macrophage Trafficking and Function

The recruitment of monocytes, the precursors to macrophages, from the bloodstream to sites of inflammation is a tightly regulated process. A key signaling pathway governing this migration is the interaction between the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, CCR2.[6][7] CCR2 is predominantly expressed on the surface of monocytes and macrophages.[6][7]

Binding of CCL2 to CCR2 triggers a cascade of downstream signaling events, including the activation of pathways like PI3K/Akt and MAPK.[3][8] This not only promotes the directed migration of these cells but also influences their subsequent differentiation and function within the tissue.[3][9]

The Role of CCL2-CCR2 in Macrophage Polarization

Emerging evidence strongly suggests that the CCL2-CCR2 axis is not merely a chemotactic pathway but also a significant modulator of macrophage polarization. Several studies have indicated that CCL2 signaling can promote an M2-like phenotype.[6][9] In the context of tumors, for example, cancer cell-derived CCL2 can polarize macrophages towards an M2 phenotype, creating an immunosuppressive tumor microenvironment that fosters tumor growth.[10]

Section 3: CCR2 Antagonism: Shifting the Balance from M2 to M1

Given the role of the CCL2-CCR2 axis in both recruitment and M2 polarization, blocking this pathway with CCR2 antagonists presents a compelling therapeutic strategy.[4][7] CCR2 antagonists are small molecules that bind to the CCR2 receptor, preventing its interaction with CCL2 and thereby inhibiting downstream signaling.[7]

The primary impact of CCR2 antagonism on macrophage polarization is a notable shift from the anti-inflammatory M2 phenotype towards the pro-inflammatory M1 phenotype.[10][11][12]

Mechanistic Insights into the Polarization Shift

The inhibition of CCR2 signaling appears to reprogram macrophage function in several ways:

-

Inhibition of M2-Promoting Signals: By blocking the primary signaling pathway that promotes M2 polarization, CCR2 antagonists remove a key stimulus for the expression of M2-associated genes like Arg-1 and IL-10.[13]

-

Enhancement of M1-Associated Gene Expression: Studies have demonstrated that CCR2 inhibition leads to a significant increase in the expression of M1 markers. For instance, treatment with a CCR2 antagonist has been shown to dramatically increase the M1/M2 macrophage phenotype ratio, with significant upregulation of iNOS and IL-6 relative to Arg-1 and Mgl2.[10][11][12]

-

Reprogramming in the Presence of M2-Inducing Stimuli: Remarkably, CCR2 antagonists can induce a shift towards an M1 phenotype even in the presence of potent M2-polarizing cytokines like IL-4.[10] This suggests that CCR2 signaling is a dominant pathway in maintaining the M2 state.

The following diagram illustrates the proposed mechanism of action for a CCR2 antagonist in modulating macrophage polarization.

Caption: Mechanism of CCR2 antagonist on macrophage polarization.

Section 4: Experimental Protocols for Assessing the Impact of CCR2 Antagonists

To rigorously evaluate the effect of a CCR2 antagonist on macrophage polarization, a multi-faceted experimental approach is required. The following protocols provide a self-validating system for characterizing this biological phenomenon.

In Vitro Macrophage Polarization and Treatment

This workflow outlines the process of differentiating monocytes into macrophages and subsequently polarizing them towards M1 or M2 phenotypes, with the inclusion of a CCR2 antagonist.

Caption: Experimental workflow for macrophage polarization and analysis.

Detailed Steps:

-

Monocyte Isolation: Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) or bone marrow.[14][15] Alternatively, a monocytic cell line such as THP-1 can be used.[16]

-

Differentiation to M0 Macrophages: Culture the isolated monocytes in the presence of macrophage colony-stimulating factor (M-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) for 5-7 days to differentiate them into naive (M0) macrophages.[15][17]

-

Polarization and Treatment:

-

M1 Polarization: Induce M1 polarization by treating M0 macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[16]

-

M2 Polarization: Induce M2 polarization by treating M0 macrophages with interleukin-4 (IL-4) and interleukin-13 (IL-13).[16]

-

CCR2 Antagonist Treatment: Concurrently with the polarization stimuli, treat the cells with the CCR2 antagonist at a range of concentrations. Include a vehicle control.

-

-

Incubation: Incubate the cells for an appropriate duration (e.g., 24-48 hours) to allow for polarization and the effects of the antagonist to manifest.[14]

Analysis of Macrophage Polarization Markers

A. Gene Expression Analysis by quantitative PCR (qPCR):

-

Objective: To quantify the mRNA levels of key M1 and M2 marker genes.

-

Procedure:

-

Lyse the treated macrophages and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Run qPCR using primers for M1 markers (e.g., NOS2, IL6, TNF) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10).

-

Normalize the expression data to a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the fold change in gene expression relative to the vehicle-treated control.

-

B. Surface Marker Analysis by Flow Cytometry:

-

Objective: To quantify the percentage of cells expressing M1 and M2 surface markers.

-

Procedure:

-

Harvest the treated macrophages.

-

Stain the cells with fluorescently-labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163).[18]

-

Analyze the stained cells using a flow cytometer.

-

Gate on the macrophage population and determine the percentage of cells positive for each marker.

-

C. Cytokine Secretion Analysis by ELISA or Multiplex Assay:

-

Objective: To measure the concentration of secreted M1 and M2 cytokines in the cell culture supernatant.

-

Procedure:

-

Collect the culture supernatant from the treated macrophages.

-

Perform an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex) to quantify the levels of M1 cytokines (e.g., TNF-α, IL-6, IL-1β) and M2 cytokines (e.g., IL-10).

-

Section 5: Expected Outcomes and Data Interpretation

The following table summarizes the anticipated quantitative data from the described experiments when treating macrophages with an effective CCR2 antagonist.

| Analysis Method | Polarization Condition | Marker | Expected Outcome with CCR2 Antagonist | Rationale |

| qPCR | M2 (IL-4/IL-13) | ARG1, MRC1 | ↓ | Inhibition of M2 polarization pathway |

| M2 (IL-4/IL-13) | NOS2, IL6 | ↑ | Shift towards M1 phenotype | |

| M1 (LPS/IFN-γ) | NOS2, IL6 | ↑ or ↔ | Potentiation or maintenance of M1 phenotype | |

| Flow Cytometry | M2 (IL-4/IL-13) | CD206, CD163 | ↓ % Positive Cells | Decreased surface expression of M2 markers |

| M2 (IL-4/IL-13) | CD80, CD86 | ↑ % Positive Cells | Increased surface expression of M1 markers | |

| ELISA / Multiplex | M2 (IL-4/IL-13) | IL-10 | ↓ Secretion | Reduced production of anti-inflammatory cytokines |

| M2 (IL-4/IL-13) | TNF-α, IL-6 | ↑ Secretion | Increased production of pro-inflammatory cytokines |

Interpretation:

A successful CCR2 antagonist will demonstrate a clear and dose-dependent shift from an M2 to an M1 phenotype. This will be evidenced by a decrease in M2 markers and a concurrent increase in M1 markers across gene expression, protein expression, and cytokine secretion assays. The ability of the antagonist to reverse an established M2 phenotype or to skew polarization towards M1 even in the presence of M2-inducing stimuli is a strong indicator of its potency and therapeutic potential.

Section 6: Therapeutic Implications and Future Directions

The ability of CCR2 antagonists to modulate macrophage polarization holds significant promise for the treatment of various diseases.

-

Oncology: In the tumor microenvironment, M2-like tumor-associated macrophages (TAMs) promote tumor growth and metastasis.[7] By repolarizing TAMs to an M1 phenotype, CCR2 antagonists could enhance anti-tumor immunity and improve the efficacy of other cancer therapies.[7]

-

Fibrosis: In fibrotic diseases, M2 macrophages contribute to the excessive deposition of extracellular matrix. Shifting the balance towards M1 macrophages could help resolve fibrosis.[3][8]

-

Infectious Diseases: In certain chronic infections, pathogens can exploit M2 polarization to evade the host immune response. CCR2 antagonism could restore a protective M1-dominated response.[6]

Future research should focus on the development of more specific and potent CCR2 antagonists, as well as on combination therapies that leverage the immunomodulatory effects of these agents. A deeper understanding of the tissue-specific roles of CCR2 in macrophage polarization will also be crucial for tailoring therapeutic strategies to different disease contexts. Several clinical trials are underway to evaluate the efficacy of CCR2 antagonists in various inflammatory and fibrotic diseases.[3][8]

References

-

Modulating macrophage polarization through CCR2 inhibition and multivalent engagement. (2018). Molecular Pharmaceutics. [Link]

-

CCR2 Antagonism Alters Brain Macrophage Polarization and Ameliorates Cognitive Dysfunction Induced by Traumatic Brain Injury. (2015). Journal of Neuroscience. [Link]

-

The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. (2023). Frontiers in Immunology. [Link]

-

MCP-1/CCR2 axis regulates M2 macrophage polarization and immunosuppression in mycobacterium tuberculosis. (2023). Frontiers in Immunology. [Link]

-

In Vitro Polarization of Murine Macrophage Protocol. (n.d.). Creative Diagnostics. [Link]

-

CCL2 Shapes Macrophage Polarization by GM-CSF and M-CSF: Identification of CCL2/CCR2-Dependent Gene Expression Profile. (2014). The Journal of Immunology. [Link]

-

CCR2 Antagonism Alters Brain Macrophage Polarization and Ameliorates Cognitive Dysfunction Induced by Traumatic Brain Injury. (2015). The Journal of Neuroscience. [Link]

-

The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. (2023). Frontiers in Immunology. [Link]

-

CCL2 Shapes Macrophage Polarization by GM-CSF and M-CSF: Identification of CCL2/CCR2-Dependent Gene Expression Profile. (2014). The Journal of Immunology. [Link]

-

M1/M2 polarization of macrophages involves CCR2 signalling. (2016). ResearchGate. [Link]

-

Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy. (2021). American Journal of Physiology-Renal Physiology. [Link]

-

What are CCR2 antagonists and how do they work?. (2024). News-Medical.net. [Link]

-

Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages. (2021). International Journal of Molecular Sciences. [Link]

-

Modulating Macrophage Polarization through CCR2 Inhibition and Multivalent Engagement. (2018). Molecular Pharmaceutics. [Link]

-

Roles of CCL2-CCR2 Axis in the Tumor Microenvironment. (2021). International Journal of Molecular Sciences. [Link]

-

Macrophage Polarization Assay. (2019). Bio-protocol. [Link]

-

Chemokine-Induced Macrophage Polarization in Inflammatory Conditions. (2018). Frontiers in Immunology. [Link]

-

Modulating Macrophage Polarization through CCR2 Inhibition and Multivalent Engagement. (2018). PubMed. [Link]

-

Macrophage Polarization Assay. (n.d.). Creative Biolabs. [Link]

-

Recent developments in CCR2 antagonists. (2009). Expert Opinion on Therapeutic Patents. [Link]

-

Roles of CCL2-CCR2 Axis in the Tumor Microenvironment. (2021). MDPI. [Link]

-

CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. (2012). Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Chemokine-Induced Macrophage Polarization in Inflammatory Conditions [frontiersin.org]

- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Frontiers | MCP-1/CCR2 axis regulates M2 macrophage polarization and immunosuppression in mycobacterium tuberculosis [frontiersin.org]

- 7. What are CCR2 antagonists and how do they work? [synapse.patsnap.com]

- 8. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 9. Roles of CCL2-CCR2 Axis in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating macrophage polarization through CCR2 inhibition and multivalent engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modulating Macrophage Polarization through CCR2 Inhibition and Multivalent Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CCR2 Antagonism Alters Brain Macrophage Polarization and Ameliorates Cognitive Dysfunction Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

- 18. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

Methodological & Application

Application Note & Protocol: Preparation of a CCR2 Antagonist Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of a high-concentration stock solution of a C-C chemokine receptor 2 (CCR2) antagonist in dimethyl sulfoxide (DMSO). Emphasizing scientific integrity and best practices, this document delves into the rationale behind each step, ensuring the resulting stock solution is of the highest quality for reliable and reproducible downstream in vitro and in vivo applications. For illustrative purposes, we will use "CCR2 antagonist 1" as a representative molecule, drawing upon publicly available data for similar well-characterized antagonists.

Introduction: The Critical Role of CCR2 and its Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are pivotal players in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and fibrotic diseases, including atherosclerosis, diabetic nephropathy, and certain cancers. Consequently, the development of potent and selective CCR2 antagonists is a significant focus in drug discovery.

Reliable experimental outcomes when studying these antagonists are contingent upon the precise and accurate preparation of stock solutions. This application note serves as an in-depth guide to this fundamental, yet often overlooked, aspect of experimental design.

Foundational Principles: Understanding the Components

The Nature of CCR2 Antagonists

Many small molecule inhibitors, including CCR2 antagonists, are hydrophobic in nature. This inherent low aqueous solubility presents a significant challenge for their use in biological systems.[1] For example, a representative CCR2 antagonist, "CCR2 antagonist 1," is a high-affinity antagonist with a Ki of 2.4 nM.[2] Such compounds are typically supplied as a lyophilized powder or a crystalline solid.[3]

DMSO as the Solvent of Choice

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in biological research for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[4] Its use is particularly advantageous for creating high-concentration stock solutions of water-insoluble compounds like many CCR2 antagonists.[5]

Key Physicochemical Properties of DMSO:

| Property | Value | Significance in Stock Preparation |

| Purity Grade | ≥99.9% (Anhydrous/Cell Culture Grade) | Minimizes contaminants that could interfere with assays or affect compound stability.[6] |

| Hygroscopicity | High | DMSO readily absorbs atmospheric moisture, which can decrease compound solubility and promote precipitation upon freeze-thaw cycles.[7][8] |

| Freezing Point | 18.5 °C (65.3 °F) | Solidifies at temperatures common in laboratories, requiring thawing before use. |

| Biocompatibility | Generally well-tolerated by most cell lines at final concentrations <0.5%.[9] | It is crucial to determine the specific tolerance of your cell line, as some can be sensitive to concentrations as low as 0.1%.[10][11] |

Pre-Protocol Workflow: Setting the Stage for Success

Caption: Workflow for preparing a CCR2 antagonist stock solution.

Detailed Protocol: Preparation of a 10 mM CCR2 Antagonist 1 Stock Solution

This protocol is designed for the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

Materials

-

CCR2 antagonist 1 (powder form)

-

Anhydrous, cell culture grade DMSO (≥99.9% purity)

-

Sterile, amber or opaque microcentrifuge tubes (polypropylene recommended)[8]

-

Calibrated analytical balance

-

Sterile, low-retention pipette tips

-

Vortex mixer

-

Water bath sonicator

Calculations

-

Determine the Molecular Weight (MW) of CCR2 antagonist 1. For our example, the MW is 549.47 g/mol .[2]

-

Calculate the mass required for your desired stock concentration and volume.

-

Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * MW ( g/mol )

-

Example for 1 mL of a 10 mM stock:

-

Mass (mg) = 10 mmol/L * 0.001 L * 549.47 g/mol

-

Mass (mg) = 5.49 mg

-

-

Step-by-Step Procedure

-

Compound Equilibration: Before opening, allow the vial of the CCR2 antagonist to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder upon opening.

-

Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 5.49 mg) of the CCR2 antagonist. If the amount is very small, it may be preferable to dissolve the entire contents of the vial and calculate the volume of DMSO to add to achieve the target concentration.[3]

-

Dissolution:

-

Transfer the weighed antagonist to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 5.49 mg).

-

Cap the tube tightly and vortex gently for 1-2 minutes until the compound is fully dissolved.[4]

-

-

Assisted Solubilization (If Necessary): If the compound does not readily dissolve, the following steps can be taken:

-

Quality Control (Visual Inspection): Once dissolution appears complete, visually inspect the solution against a light source. It should be a clear, particulate-free solution. The presence of any haze or precipitate indicates incomplete dissolution or that the solubility limit has been exceeded.

Quality Control and Validation

A self-validating protocol incorporates checkpoints to ensure the integrity of the stock solution.

Kinetic Solubility Assay

For critical applications, it is advisable to determine the kinetic solubility of the antagonist in your specific aqueous assay buffer.[12] This helps to prevent compound precipitation when diluting the DMSO stock into the final working solution.[12]

Protocol:

-

Prepare a series of dilutions of your CCR2 antagonist stock in the intended aqueous buffer (e.g., PBS or cell culture media).

-

Ensure the final DMSO concentration remains constant and low (e.g., ≤0.5%).[9]

-

Incubate the dilutions under assay conditions for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each sample using a plate reader (e.g., at 620 nm).[12] An increase in turbidity indicates precipitation.

Stability Assessment

For long-term studies, the stability of the antagonist in the assay medium can be assessed.

Protocol:

-

Prepare the antagonist at its final working concentration in the assay medium.

-

Incubate under experimental conditions (e.g., 37°C, 5% CO₂).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot.

-

Analyze the concentration of the intact antagonist using HPLC or LC-MS. A decrease in the parent compound's peak area over time indicates degradation.[7]

Storage and Handling: Preserving Integrity

Proper storage is paramount to maintaining the potency and stability of your CCR2 antagonist stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound degradation or precipitation, aliquot the stock solution into single-use volumes.[3][7]

-

Storage Temperature: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).[2][3]

-

Thawing: When ready to use, thaw an aliquot rapidly at room temperature or in a 37°C water bath and then keep it on ice. Any unused portion of a thawed aliquot should generally be discarded.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Compound fails to dissolve in DMSO | - Exceeded solubility limit- Poor quality/wet DMSO | - Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO.[5]- Employ gentle warming or sonication.[3] |

| Precipitation upon dilution in aqueous buffer | - Final concentration exceeds aqueous solubility.- Rapid change in solvent polarity. | - Decrease the final working concentration.[12]- Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[4][5]- Include a surfactant like Tween-80 in the final buffer (for in vivo formulations).[12][13] |

| Inconsistent experimental results | - Stock solution degradation.- Inaccurate initial concentration. | - Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by using aliquots.[7]- Verify weighing and pipetting accuracy. |

Conclusion

The meticulous preparation of a CCR2 antagonist stock solution in DMSO is a foundational step for generating high-quality, reproducible data. By understanding the chemical properties of both the antagonist and the solvent, and by adhering to a protocol that includes verification and proper storage techniques, researchers can ensure the integrity and reliability of their experimental reagents.

References

-

Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

-

PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

-

PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

-

Yufeng, C. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

-

Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Retrieved from [Link]

-

PubMed. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Journal of Biomolecular Screening. Retrieved from [Link]

-

PubMed. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

-

ResearchGate. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

-

GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

-

Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 6. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glasp.co [glasp.co]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Application Note: Solubilization and Handling of CCR2 Antagonist 1 (Urea-Based)

Abstract & Scope

This technical guide details the protocol for the reconstitution, storage, and aqueous dilution of CCR2 Antagonist 1 (specifically the cis-diamidocyclohexyl urea class, commonly identified as CAS 445479-97-0 ).

These lipophilic small molecules are potent inhibitors of the MCP-1/CCL2 receptor but present significant solubility challenges in aqueous buffers. Direct addition to media often results in rapid micro-precipitation, leading to silent experimental failure (false negatives) in calcium flux or chemotaxis assays. This guide provides a validated Dual-Solvent Step-Down Protocol to ensure bioavailability.

Chemical Identity & Properties

Before proceeding, verify your compound matches the physicochemical profile below. "CCR2 Antagonist 1" is a genericized trade name; this protocol is optimized for the trifluoromethyl-benzamide derivative.

| Property | Specification |

| Common Name | CCR2 Antagonist 1 (Calbiochem/Merck Standard) |

| CAS Number | 445479-97-0 |

| Chemical Class | cis-diamidocyclohexyl urea |

| Molecular Weight | ~593.66 g/mol |

| Lipophilicity (cLogP) | High (> 4.[1][2]5) |

| Solubility (DMSO) | ~60 mg/mL (Clear solution) |

| Solubility (Ethanol) | ~6 mg/mL (Low solubility) |

| Solubility (Water) | Insoluble (Precipitates immediately) |

Mechanism of Action & Signaling Context

Understanding the target is crucial for assay design. CCR2 Antagonist 1 acts as an allosteric inhibitor, preventing the conformational change required for G-protein coupling upon MCP-1 binding.

Figure 1: CCR2 Signaling Pathway & Antagonist Intervention

Caption: CCR2 Antagonist 1 blocks the Gαi-mediated signaling cascade, preventing downstream Calcium flux and Chemotaxis.

Protocol A: Preparation of Master Stock (10 mM)

Critical: Do not attempt to dissolve directly in water or PBS. The compound is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher (≥99.9%).

-

Calculation:

-

Target Concentration: 10 mM

-

Example: For 5 mg of powder (MW 593.66):

-

-

Dissolution: Add the calculated DMSO volume. Vortex vigorously for 30 seconds.

-

QC Check: Solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into light-protective tubes (amber) and store at -20°C . Stable for 3 months. Avoid freeze-thaw cycles >3 times.

Protocol B: Aqueous Dilution (The "Step-Down" Method)

This is the most common point of failure. Rapid dilution of a hydrophobic stock into a static aqueous buffer causes "crashing out" (precipitation).

The Solution: Use a carrier protein (BSA) and dynamic mixing.

Reagents Required:

-

Assay Buffer: HBSS or PBS containing 0.1% BSA (Bovine Serum Albumin). Note: BSA acts as a lipid carrier, stabilizing the antagonist in solution.

-

Intermediate Solvent: Pure DMSO.

Step-by-Step Procedure:

-

Thaw the 10 mM Master Stock at 37°C until clear. Vortex.

-

Prepare Intermediate (100x): Dilute the Master Stock in DMSO first to reach 100x the final assay concentration.

-

Example: For a 10 µM final assay concentration, prepare a 1 mM intermediate in DMSO (10 µL Master Stock + 90 µL DMSO).

-

-

Final Dilution (1x):

-

Place the Assay Buffer (with 0.1% BSA) on a magnetic stirrer or vortex set to medium speed.

-

Slowly inject the 100x Intermediate DMSO solution into the center of the vortexing buffer.

-

Ratio: 1 part DMSO mix : 99 parts Buffer.

-

Final DMSO Concentration: 1.0%. (If cells are sensitive, dilute further to 0.1% DMSO, but ensure BSA is present).

-

Figure 2: Solubility Workflow

Caption: Workflow to prevent precipitation. Direct addition to PBS (red path) causes failure. Use BSA carrier (green path).

QC & Validation: The "Turbidity Check"

Before applying to cells, validate that the compound is truly soluble.

-

Pipette 100 µL of your final working solution into a clear 96-well plate.

-

Measure Absorbance at 600 nm (OD600) .

-

Criteria:

-

OD600 < 0.01 (relative to buffer blank): Pass (Soluble).

-

OD600 > 0.02: Fail (Micro-precipitates present).

-

Remedy for Fail: Sonicate for 10 mins or increase BSA concentration to 0.5%.

-

Troubleshooting & Advanced Formulations

| Issue | Root Cause | Solution |

| Cytotoxicity | DMSO % too high (>1%) | Reduce final DMSO to 0.1%. If solubility fails, switch to Protocol C (below). |

| Inconsistent IC50 | Compound adhering to plastics | Use Low-Retention pipette tips and glass-coated plates if possible. Pre-coat plastics with 1% BSA. |

| In Vivo Precipitation | Aqueous buffer insufficient | Protocol C (In Vivo): Dissolve in 10% DMSO, add 40% PEG300, then 5% Tween-80, then 45% Saline (warm). |

References

-

Cherney, R. J., et al. (2008).[2][3] Discovery of disubstituted cyclohexanes as a new class of CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 51(4), 721–724.[2]

-

Calbiochem (Merck). CCR2 Antagonist (CAS 445479-97-0) Product Data Sheet.

-

MedChemExpress. CCR2 Antagonist 1 Solubility & Handling Guide.

-

BenchChem. Protocol for Solubilizing Lipophilic GPCR Antagonists.

Sources

calculating molar concentrations of CCR2 antagonist 1 for cell culture

An Application Note on the Methodical Preparation of Molar Concentrations of CCR2 Antagonist 1 for Cell Culture Applications

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation and application of CCR2 Antagonist 1 (CAS: 1683534-96-4) in in vitro cell culture systems. The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (also known as MCP-1), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses and in the tumor microenvironment.[1] Antagonizing this pathway is a key therapeutic strategy. The reproducibility and validity of in vitro studies involving small molecule inhibitors like CCR2 Antagonist 1 are fundamentally dependent on the precise calculation and preparation of molar concentrations. This guide outlines field-proven protocols for stock solution preparation, serial dilutions for working concentrations, and essential experimental controls, ensuring the generation of reliable and interpretable data.

Scientific Background: The Rationale for CCR2 Inhibition

The CCR2/CCL2 signaling cascade is a potent chemoattractant system.[1] Upon binding of CCL2 to the G-protein coupled receptor CCR2 on the surface of cells like monocytes, a conformational change initiates downstream signaling. This cascade ultimately leads to chemotaxis, the directed migration of the cell towards the source of the CCL2 signal. This process is pivotal in the pathogenesis of numerous inflammatory diseases and contributes to tumor progression by recruiting tumor-associated macrophages.

CCR2 Antagonist 1 is a high-affinity, long-residence-time antagonist of CCR2.[2] It functions by competitively binding to the receptor, thereby preventing the binding of CCL2 and inhibiting the subsequent intracellular signaling and chemotactic response.[3][4] Understanding this mechanism underscores the importance of using precise concentrations of the antagonist to achieve effective and specific receptor blockade in experimental models.

Figure 1: Mechanism of CCR2 signaling and inhibition.

Compound Specifications: CCR2 Antagonist 1

Prior to any experimental work, it is imperative to confirm the specific identity and properties of the antagonist being used. The protocols herein are based on the compound commonly referred to as "CCR2 antagonist 1". Always verify the details with your specific supplier's Certificate of Analysis (CoA).

| Property | Value | Source |

| CAS Number | 1683534-96-4 | [2][5] |

| Molecular Formula | C₂₈H₃₂BrF₃N₂O | [2][5] |

| Molecular Weight (MW) | 549.47 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | ≥99% | [5] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2] |

Core Protocol: Preparation of a 10 mM Master Stock Solution

The foundation of accurate dosing is a precisely prepared high-concentration master stock solution. Using an organic solvent like DMSO is necessary for dissolving the hydrophobic compound before its introduction into aqueous cell culture media.

Causality Behind Choices:

-

High Concentration (e.g., 10 mM): Creates a small-volume stock that minimizes the amount of solvent (DMSO) transferred to the final cell culture, preventing solvent-induced cytotoxicity.

-

DMSO as a Solvent: CCR2 Antagonist 1 is highly soluble in DMSO, allowing for a concentrated stock.[2] It is also cell-permeable.

-

Aliquotting: Small, single-use aliquots prevent degradation of the entire stock from repeated freeze-thaw cycles.[2]

Materials:

-

CCR2 Antagonist 1 powder

-

Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (accurate to 0.1 mg)

-

Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

-

Sterile, positive displacement pipettes and tips

-

Vortex mixer and/or sonicator

Step-by-Step Methodology:

-

Pre-Calculation: Determine the required mass of the antagonist for your desired stock concentration and volume. To prepare 1 mL of a 10 mM stock solution:

-

Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Convert Units: 10 mM = 0.01 mol/L; 1 mL = 0.001 L

-

Calculation: Mass (g) = 0.01 mol/L × 0.001 L × 549.47 g/mol = 0.0054947 g

-

Convert to mg: 0.0054947 g × 1000 = 5.49 mg

-

-

Weighing: Under a chemical fume hood, carefully weigh out exactly 5.49 mg of CCR2 Antagonist 1 powder into a sterile microcentrifuge tube.

-

Expert Tip: Due to the small mass, it is often more practical to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly. For 10 mg: Volume (µL) = (Mass (mg) / MW) / Concentration (mM) * 1,000,000. So, (10 / 549.47) / 10 * 1,000,000 = 1819.9 µL or ~1.82 mL of DMSO.

-

-

Dissolution: Add the calculated volume of DMSO to the tube containing the antagonist powder.

-

Homogenization: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure it is clear and free of any precipitate.

-

Storage: Prepare single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term use (up to 1 year).[2]

Application Protocol: Preparing Working Solutions for Cell Treatment

Working solutions are prepared by diluting the high-concentration master stock into your complete cell culture medium.

Causality Behind Choices:

-

Serial Dilution: This is the most accurate method for achieving low nanomolar concentrations from a millimolar stock.

-

Vehicle Control: A self-validating system requires a control that contains everything except the compound of interest. In this case, it is cell culture medium with the same final percentage of DMSO as the treated wells. This ensures any observed cellular effect is due to the antagonist, not the solvent.

Step-by-Step Methodology:

-

Thaw Stock: Remove one aliquot of the 10 mM master stock from the -80°C freezer and thaw it completely at room temperature.

-

Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock needed.

-

C₁ = Initial Concentration (10 mM)

-

V₁ = Volume of stock to add (the unknown)

-

C₂ = Final Desired Concentration (e.g., 10 nM)

-

V₂ = Final Volume of cell culture media (e.g., 2 mL)

Example: Preparing 2 mL of 10 nM working solution:

-

First, ensure all units are consistent. 10 mM = 10,000,000 nM.

-

(10,000,000 nM) × V₁ = (10 nM) × (2 mL)

-

V₁ = (10 nM × 2 mL) / 10,000,000 nM = 0.000002 mL

-

Convert to µL: 0.000002 mL × 1000 = 0.002 µL

-

-

Perform an Intermediate Dilution: Pipetting such a small volume (0.002 µL) is highly inaccurate. Therefore, a serial or intermediate dilution is required.

-

Step 3a (Intermediate Dilution): Pipette 2 µL of the 10 mM stock into 1998 µL of complete cell culture medium. This creates a 1:1000 dilution, resulting in a 10 µM intermediate solution. Vortex gently.

-

Step 3b (Final Dilution): Now, use the 10 µM intermediate stock to make the final 10 nM solution.

-

C₁ = 10 µM = 10,000 nM

-

(10,000 nM) × V₁ = (10 nM) × (2 mL)

-

V₁ = (10 nM × 2 mL) / 10,000 nM = 0.002 mL = 2 µL

-

-

Add 2 µL of the 10 µM intermediate solution to 1998 µL of fresh media to get the final 2 mL volume at 10 nM.

-

-

Prepare the Vehicle Control: The final DMSO concentration in the example above is (2 µL / 2 mL) × (2 µL / 2 mL) = 0.001% from the first dilution step, which is negligible. However, for higher concentrations, this is critical. For the 10 µM intermediate solution, the DMSO concentration is 0.1%. A proper vehicle control would be 2 µL of pure DMSO in 1998 µL of media.

-

Treat Cells: Remove the existing media from your cells and replace it with the media containing the desired concentration of CCR2 Antagonist 1 or the vehicle control.

Figure 2: Experimental workflow from powder to cell treatment.

Summary of Dilution Calculations

This table provides a quick reference for preparing various concentrations from the 10 mM master stock.

| Parameter | Master Stock | Intermediate Stock | Final Working Solution |

| Target Concentration | 10 mM | 10 µM | 100 nM |

| Preparation Step | Weigh 5.49 mg of Antagonist | Add 1 µL of 10 mM Stock | Add 10 µL of 10 µM Stock |

| Solvent/Medium Volume | Add 1 mL of DMSO | Add 999 µL of Culture Medium | Add 990 µL of Culture Medium |

| Final Volume | 1 mL | 1 mL | 1 mL |

| Final [DMSO] | 100% | 0.1% | 0.001% |

References

-

Wang, L. et al. (2015). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2012). CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. [Link]

Sources

Application Notes and Protocols for the Oral Formulation of a CCR2 Antagonist

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a vehicle for the oral administration of a C-C chemokine receptor 2 (CCR2) antagonist, designated here as "CCR2 Antagonist 1." The focus is on addressing the common challenge of poor water solubility, a characteristic of many small molecule inhibitors, to ensure adequate oral bioavailability for preclinical and early-phase clinical studies.[1][2][3] This guide details pre-formulation assessment, excipient selection, and the preparation and characterization of an oral suspension, a frequently utilized dosage form for such compounds.[4] The protocols provided are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: The Therapeutic Potential of CCR2 Antagonism and the Formulation Challenge

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade.[5][6] This signaling axis governs the migration of monocytes and macrophages from the bone marrow to sites of inflammation.[5] Consequently, antagonism of CCR2 is a promising therapeutic strategy for a multitude of inflammatory and fibrotic diseases, including diabetic nephropathy, rheumatoid arthritis, and atherosclerosis.[6][7]

A significant hurdle in the development of small molecule CCR2 antagonists is their physicochemical properties. Often, these compounds are lipophilic and exhibit poor aqueous solubility, which can severely limit their oral bioavailability and, therefore, their therapeutic efficacy.[1][2] The development of a robust oral formulation is thus a critical step in advancing these promising therapeutic agents from the laboratory to the clinic.[8][9] This guide will focus on the development of an oral suspension, a common and effective approach for delivering poorly soluble active pharmaceutical ingredients (APIs).[4][10]

The CCR2 Signaling Pathway

The diagram below illustrates the role of the CCR2-CCL2 axis in monocyte recruitment, the process targeted by CCR2 antagonists.

Caption: CCR2-CCL2 signaling pathway in monocyte recruitment.

Pre-formulation Studies: Characterizing the API

Before developing a formulation, a thorough understanding of the physicochemical properties of the CCR2 antagonist is essential.[9][11] These studies guide the selection of an appropriate formulation strategy and excipients.

| Parameter | Importance | Typical Method(s) |

| Solubility | Determines the dissolution rate and potential for bioavailability. Crucial for selecting the formulation type (e.g., solution vs. suspension). | Equilibrium solubility in various pH buffers, biorelevant media (FaSSIF, FeSSIF), and a range of pharmaceutically acceptable solvents and co-solvents. |

| Permeability | Affects the rate and extent of drug absorption across the gastrointestinal tract. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell monolayer assay. |

| LogP/LogD | Indicates the lipophilicity of the compound, which influences solubility and permeability. | Shake-flask method, computational prediction. |

| Solid-State Properties | Polymorphism, crystallinity, and particle size can significantly impact dissolution rate and stability.[1] | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Laser Diffraction for particle size analysis.[11] |

| Chemical Stability | Assesses degradation pathways in different conditions (pH, light, temperature, oxidative stress). | Forced degradation studies with HPLC/UPLC analysis. |

| pKa | Determines the ionization state of the drug at different pH values, which affects solubility and absorption. | Potentiometric titration, UV-spectrophotometry. |

Formulation Development: An Oral Suspension Approach

Given that many CCR2 antagonists are poorly water-soluble (BCS Class II or IV compounds), an oral suspension is often a practical and effective formulation strategy for preclinical and early clinical studies.[2] A well-formulated suspension can improve the dissolution rate by presenting the drug as fine particles and can enhance stability.[4] The primary goal is to create a physically and chemically stable, uniform dispersion of the API in a liquid vehicle.[12]

The Role of Excipients in an Oral Suspension

The selection of excipients is critical to the performance and stability of the suspension.[12][13][14]

| Excipient Class | Function | Examples |

| Vehicle | The continuous phase in which the API is dispersed. | Purified Water, Oils (e.g., corn oil, sesame oil).[13][15] |

| Wetting Agent | Reduces the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, facilitating dispersion.[12] | Polysorbate 80 (Tween® 80), Sorbitan esters (Span® series), Sodium Lauryl Sulfate (SLS).[12] |

| Suspending Agent / Viscosity Modifier | Increases the viscosity of the vehicle to slow down particle sedimentation and ensure dose uniformity.[10][12] | Methylcellulose, Sodium Carboxymethylcellulose (NaCMC), Xanthan Gum, Carbopol® polymers.[10][12] |

| Buffer | Maintains a stable pH to ensure drug stability and optimize the performance of other excipients.[12][13] | Citrate buffers, Phosphate buffers.[13] |

| Co-solvent / Solubilizer | Can be used to partially solubilize the drug or aid in wetting. | Propylene Glycol, Polyethylene Glycol (PEG 300/400), Glycerin.[15] |

| Preservative | Prevents microbial growth in aqueous formulations. | Methylparaben, Propylparaben, Sodium Benzoate.[12] |

| Sweetener / Flavoring Agent | Improves palatability for better patient compliance, especially important for clinical formulations. | Sucrose, Sorbitol, Aspartame; various fruit or mint flavors.[12] |

Example Preclinical Vehicle Formulations

For preclinical studies, the goal is often to maximize exposure to assess pharmacokinetics and toxicology.[8][16][17] The formulations may be simpler and use vehicles not intended for chronic human use. Based on publicly available information for similar compounds, here are some example starting points:

| Formulation Component | Purpose | Example 1 (Aqueous Suspension) | Example 2 (Lipid/Co-solvent)[15] |

| CCR2 Antagonist 1 | API | 10 mg/mL | 10 mg/mL |

| 0.5% (w/v) Methylcellulose | Suspending Agent | q.s. to 100% | - |

| 0.1% (w/v) Tween® 80 | Wetting Agent | q.s. to 100% | - |

| Purified Water | Vehicle | q.s. to 100% | - |

| PEG 400 | Co-solvent/Vehicle | - | 40% (v/v) |

| Propylene Glycol | Co-solvent/Vehicle | - | 10% (v/v) |

| Corn Oil | Vehicle | - | q.s. to 100% |

Note: The suitability of any formulation must be confirmed for the specific CCR2 antagonist and the animal model being used.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of an oral suspension of CCR2 Antagonist 1.

Protocol 1: Preparation of a 10 mg/mL Oral Suspension

Objective: To prepare a 100 mL batch of a uniform oral suspension of CCR2 Antagonist 1.

Materials:

-

CCR2 Antagonist 1 (1.0 g)

-

Methylcellulose (0.5 g)

-

Tween® 80 (0.1 g)

-

Purified Water (approx. 100 mL)

-

Mortar and Pestle

-

Graduated cylinders and beakers

-

Magnetic stirrer and stir bar

-

Overhead mixer (optional, for larger scale)

Procedure:

-

Prepare the Suspending Vehicle: a. Heat approximately 40 mL of purified water to 60-70°C. b. Slowly sprinkle the methylcellulose onto the hot water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and avoid clumping. c. Once fully dispersed, add 40 mL of cold water to the mixture and continue stirring until a clear, viscous solution is formed. d. Add Tween® 80 to the vehicle and stir until completely dissolved. e. Allow the vehicle to cool to room temperature.

-

Triturate the API: a. Place the accurately weighed CCR2 Antagonist 1 powder into a clean, dry mortar. b. Add a small amount (a few milliliters) of the prepared suspending vehicle to the mortar. c. Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the API particles.

-

Form the Suspension: a. Gradually add the remaining suspending vehicle to the paste in the mortar while continuing to mix. b. Transfer the contents to a beaker or graduated cylinder. c. Rinse the mortar and pestle with a small amount of the vehicle and add this to the bulk suspension to ensure a complete transfer of the API. d. Adjust the final volume to 100 mL with purified water.

-

Homogenize: a. Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. For larger volumes or more viscous suspensions, an overhead mixer may be necessary. b. Visually inspect for any clumps or undispersed powder.

-

Storage: a. Transfer the suspension to a suitable, well-closed container (e.g., amber glass bottle) and store at the recommended temperature (e.g., 2-8°C or room temperature), protected from light.

Protocol 2: Characterization of the Oral Suspension

Objective: To assess the quality and stability of the prepared oral suspension.

| Test | Procedure | Acceptance Criteria (Example) |

| Appearance | Visually inspect the suspension for color, uniformity, and any signs of caking or crystal growth. | A uniform, opaque suspension, free from visible aggregates. |

| pH | Measure the pH of the suspension using a calibrated pH meter. | Within a pre-defined range (e.g., 6.0 - 7.5) to ensure API stability. |

| Viscosity | Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) at a defined shear rate and temperature. | Consistent viscosity across batches, ensuring proper pourability and suspension stability. |

| Particle Size Distribution | Determine the particle size of the suspended API using laser diffraction. | D90 < 50 µm to promote dissolution and prevent a gritty texture. |

| Redispersibility | After a period of settling, gently shake the container and observe the ease of resuspension. | Easily redispersed to a uniform state with gentle shaking. No hard cake formation. |